molecular formula C11H16N2O B3290857 N-(3-Methylpyridin-4-yl)pivalamide CAS No. 86847-73-6

N-(3-Methylpyridin-4-yl)pivalamide

Cat. No.: B3290857
CAS No.: 86847-73-6
M. Wt: 192.26 g/mol
InChI Key: SXVKIRKKOMRKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylpyridin-4-yl)pivalamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a pivalamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylpyridin-4-yl)pivalamide typically involves the reaction of 3-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methylpyridine+Pivaloyl chlorideBaseThis compound\text{3-Methylpyridine} + \text{Pivaloyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3-Methylpyridine+Pivaloyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-carboxypyridin-4-yl)pivalamide.

    Reduction: Formation of N-(3-methylpiperidin-4-yl)pivalamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-Methylpyridin-4-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-4-yl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylpyridin-4-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the pivalamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-N-(3-methylpyridin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-7-12-6-5-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKIRKKOMRKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylpyridin-4-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methylpyridin-4-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(3-Methylpyridin-4-yl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(3-Methylpyridin-4-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(3-Methylpyridin-4-yl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(3-Methylpyridin-4-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.